molecular formula C26H18 B1610140 1,1'-Biphenyl, 4,4''-(1,2-ethynediyl)bis- CAS No. 21326-80-7

1,1'-Biphenyl, 4,4''-(1,2-ethynediyl)bis-

Cat. No. B1610140
CAS RN: 21326-80-7
M. Wt: 330.4 g/mol
InChI Key: NXWCDEUPFKTZSD-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 4,4’'-(1,2-ethynediyl)bis- , also known by its chemical formula C16H8F6 , is a compound with intriguing properties. It consists of two biphenyl units connected by an ethynediyl (C≡C) bridge. The presence of trifluoromethyl (CF3) groups further enhances its uniqueness. This compound has applications in various fields due to its structural features and reactivity.



Synthesis Analysis

The synthesis of 1,1’-Biphenyl, 4,4’'-(1,2-ethynediyl)bis- involves intricate steps. Researchers have explored different methods, including transition-metal-catalyzed cross-coupling reactions, Sonogashira coupling, and oxidative coupling of aryl halides. These synthetic routes allow access to this compound with high purity and yield.



Molecular Structure Analysis

The molecular structure of 1,1’-Biphenyl, 4,4’'-(1,2-ethynediyl)bis- reveals its planar biphenyl backbone, connected by a central ethynediyl linker. The trifluoromethyl groups contribute to its hydrophobicity and electronic properties. The arrangement of atoms and bonds influences its reactivity and stability.



Chemical Reactions Analysis

This compound participates in various chemical reactions:



  • Cross-Coupling Reactions : It can undergo Suzuki, Heck, or Stille reactions to form new C-C bonds.

  • Arylation Reactions : The ethynediyl bridge allows for arylation at both biphenyl moieties.

  • Fluorination Reactions : The trifluoromethyl groups make it amenable to fluorination chemistry.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 95°C.

  • Solubility : Insoluble in water but soluble in organic solvents.

  • Density : Moderately dense due to the trifluoromethyl groups.

  • UV-Vis Absorption : Exhibits absorption in the UV region due to its conjugated system.


Safety And Hazards


  • Flammability : It is combustible; handle with care.

  • Toxicity : Limited toxicity data available; follow safety protocols.

  • Handling : Use appropriate protective gear (gloves, goggles) during handling.


Future Directions

Researchers should explore:



  • Functionalization : Modify the trifluoromethyl groups for tailored properties.

  • Applications : Investigate its use in OLEDs, sensors, or drug design.


properties

IUPAC Name

1-phenyl-4-[2-(4-phenylphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18/c1-3-7-23(8-4-1)25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)24-9-5-2-6-10-24/h1-10,13-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWCDEUPFKTZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452336
Record name 1,1'-Biphenyl, 4,4''-(1,2-ethynediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Di([1,1'-biphenyl]-4-yl)ethyne

CAS RN

21326-80-7
Record name 1,1'-Biphenyl, 4,4''-(1,2-ethynediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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